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molecular formula C7H8Cl2N2O2 B1645917 (4-Chloro-3-nitrobenzyl)amine hydrochloride CAS No. 116599-39-4

(4-Chloro-3-nitrobenzyl)amine hydrochloride

Cat. No. B1645917
M. Wt: 223.05 g/mol
InChI Key: IPELJBOKRMZXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921405B2

Procedure details

BH3/THF (279 mL; 279 mmol) was added to a solution of 4-chloro-3-nitrobenzonitrile (30 g; 164 mmol) in THF (100 mL) over 30 min at 0° C. and the resulting mixture was stirred over night and allowed to reach rt. MeOH (150 mL) and conc. HCl (60 mL) was added and the resulting mixture was refluxed for 4 h and thereafter concentrated. The residue was treated with water (500 mL) and the resulting precipitate was filtered off. The filtrate was treated with NaCl (120 g) and heated and the resulting precipitate was filtered off to give the sub-title compound. Yield: 24.059 g (65%).
Quantity
279 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.C1COCC1.[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([C:12]#[N:13])=[CH:10][C:9]=1[N+:16]([O-:18])=[O:17].CO.Cl>C1COCC1>[ClH:7].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH2:12][NH2:13])=[CH:10][C:9]=1[N+:16]([O-:18])=[O:17] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
279 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach rt
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with water (500 mL)
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
ADDITION
Type
ADDITION
Details
The filtrate was treated with NaCl (120 g)
TEMPERATURE
Type
TEMPERATURE
Details
heated
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=C(C=C1)CN)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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